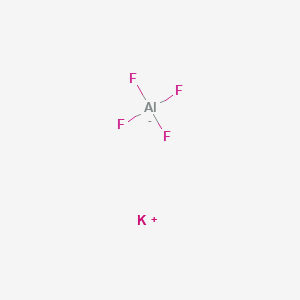

Potassium tetrafluoroaluminate

Description

Properties

IUPAC Name |

potassium;tetrafluoroalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.4FH.K/h;4*1H;/q+3;;;;;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFYTVYMYJCRET-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Al-](F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF4K | |

| Record name | potassium tetrafluoroaluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_tetrafluoroaluminate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.0735 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Partially soluble in water (2 g/L at 20 deg C); [Solvay Fluorides MSDS] | |

| Record name | Potassium tetrafluoroaluminate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16885 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14484-69-6 | |

| Record name | Potassium aluminum fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14484-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminate(1-), tetrafluoro-, potassium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium tetrafluoroaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Potassium Tetrafluoroaluminate (KAlF₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of potassium tetrafluoroaluminate (KAlF₄), an inorganic compound of significant interest in materials science and industrial applications. This document summarizes key crystallographic data, details experimental protocols for its characterization, and presents visualizations of its structural and experimental workflows.

Introduction to this compound

This compound (KAlF₄) is an inorganic complex salt that has garnered attention for its use as a flux in aluminum brazing and as a host material for rare-earth ions in upconversion luminescence applications.[1] The compound is known to exist in several polymorphic forms, with transitions between them dependent on temperature.[1] Understanding the precise crystal structure of these polymorphs is crucial for predicting their physical and chemical properties and for designing new materials with tailored functionalities.

At ambient temperature, KAlF₄ typically adopts a tetragonal crystal structure.[1] As the temperature increases, it undergoes a phase transition to a high-temperature monoclinic phase.[1][2] Additionally, a nanosized, metastable orthorhombic polymorph has been identified.[3] The fundamental building block in the common polymorphs is the [AlF₆]³⁻ octahedron, with potassium ions situated between layers of these octahedra.[2][3]

Crystallographic Data

The crystallographic parameters of the different KAlF₄ polymorphs are summarized in the tables below. These data are essential for researchers in materials modeling, diffraction studies, and solid-state chemistry.

Table 1: Crystallographic Data for the Room-Temperature Tetragonal Phase of KAlF₄

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [1][2] |

| Space Group | P4/mbm | [1][2][4] |

| a (Å) | 5.122 | [2] |

| b (Å) | 5.122 | [2] |

| c (Å) | 6.288 | [2] |

| α (°) | 90 | [2] |

| β (°) | 90 | [2] |

| γ (°) | 90 | [2] |

| Volume (ų) | 164.999 | [2] |

| Z | 2 | [4] |

Note: Another tetragonal phase with space group P4/mmm has also been reported.[5][6][7]

Table 2: Crystallographic Data for the High-Temperature Monoclinic Phase of KAlF₄

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/m | [1][2] |

| a (Å) | 6.542 | [2] |

| b (Å) | 7.195 | [2] |

| c (Å) | 7.177 | [2] |

| α (°) | 90 | [2] |

| β (°) | 108.478 | [2] |

| γ (°) | 90 | [2] |

| Volume (ų) | 320.415 | [2] |

This phase transition occurs at approximately 673 K (400 °C).[1][2]

Table 3: Crystallographic Data for the Nanosized Metastable Orthorhombic Phase of KAlF₄

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pnma | [3][8] |

| a (Å) | 8.3242 | [3] |

| b (Å) | 7.2502 | [3] |

| c (Å) | 11.8875 | [3] |

| α (°) | 90 | [8] |

| β (°) | 90 | [8] |

| γ (°) | 90 | [8] |

| Volume (ų) | 717.44 | [3] |

| Z | 8 | [3] |

Experimental Protocols

The determination of the crystal structure of KAlF₄ involves synthesis of the material followed by characterization using diffraction techniques.

Synthesis of KAlF₄

A. Solid-State Reaction:

-

Precursors: Analytical grade potassium carbonate (K₂CO₃) and aluminum hydroxide (B78521) (Al(OH)₃) are used as starting materials.[2]

-

Drying: The precursors are dried at 473 K for 2 hours to remove any surface moisture.[2]

-

Mixing: Stoichiometric amounts of the dried K₂CO₃ and Al(OH)₃ are thoroughly mixed.[2]

-

Calcination: The mixture is then subjected to a high-temperature calcination process to induce the solid-state reaction and form KAlF₄.

B. Single Crystal Growth (Modified Bridgman-Stockbarger Technique):

-

Melt Preparation: A non-stoichiometric mixture of potassium fluoride (B91410) (KF) and aluminum fluoride (AlF₃) (e.g., 0.51 KF + 0.49 AlF₃) is placed in a platinum crucible.[4] This is necessary as KAlF₄ melts incongruently.[4]

-

Growth Environment: The crucible, which is not sealed, is enclosed in an alumina (B75360) tube connected to a high-vacuum line and filled with an inert gas.[4]

-

Crystal Growth: The crucible is horizontally displaced through a temperature gradient of approximately 1 K/mm⁻¹.[4] This controlled cooling process allows for the formation of large, colorless single crystals.[4]

Crystal Structure Determination

A. X-ray Diffraction (XRD):

-

Sample Preparation: The synthesized KAlF₄ powder or a ground single crystal is mounted on a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

-

Phase Identification: The experimental XRD pattern is compared with standard diffraction patterns from databases like the Joint Committee for Powder Diffraction Standards (JCPDS) to confirm the phase of KAlF₄.[2]

-

Structure Refinement: The collected diffraction data is used to refine the crystal structure parameters, including lattice parameters and atomic positions, using software such as VESTA.[2]

B. Single-Crystal Neutron Diffraction:

-

Crystal Selection: A high-quality single crystal of suitable size (e.g., 4 x 5 x 2 mm) is selected.[4]

-

Data Collection: The crystal is mounted on a four-circle diffractometer.[4] A neutron beam of a specific wavelength (e.g., 0.8410 Å) is used to collect diffraction data by performing ω-2θ scans.[4]

-

Structure Solution and Refinement: The collected reflection intensities are used to solve and refine the crystal structure. This allows for the precise determination of atomic positions, including those of light atoms like fluorine, and anisotropic temperature factors.[4]

Visualizations

The following diagrams illustrate the crystal structure and the experimental workflow for its analysis.

Caption: Layered structure of tetragonal KAlF₄.

Caption: Experimental workflow for KAlF₄ analysis.

References

- 1. This compound | KAlF4 | CAS 14484-69-6 [benchchem.com]

- 2. Temperature Dependent Micro-Structure of KAlF4 from Solid to Molten States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. mp-5347: KAlF4 (tetragonal, P4/mmm, 123) [legacy.materialsproject.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. Materials Data on KAlF4 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 8. mp-1202082: KAlF4 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]

Unveiling the Crystalline Architecture of Potassium Tetrafluoroaluminate (KAlF₄): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystallographic data and structural determination of Potassium Tetrafluoroaluminate (KAlF₄), a compound of interest for various scientific applications. This document provides a comprehensive summary of its polymorphic forms, detailed experimental protocols for its characterization, and a logical workflow for its crystallographic analysis.

Crystallographic Data of KAlF₄ Polymorphs

This compound is known to exist in several polymorphic forms, with the most commonly cited being the tetragonal and monoclinic phases, which are stable at room and high temperatures, respectively. An orthorhombic phase has also been identified. The crystallographic data for these polymorphs are summarized below.

| Property | Tetragonal (Room Temp. Phase 1) | Tetragonal (Room Temp. Phase 2) | Monoclinic (High Temp. Phase) | Orthorhombic Phase |

| Crystal System | Tetragonal | Tetragonal | Monoclinic | Orthorhombic |

| Space Group | P4/mmm (No. 123)[1][2] | P4/mbm (No. 127)[3][4][5] | P2₁/m[3][6] | Pnma (No. 62)[7][8] |

| Lattice Parameters | a = 3.61 Å, c = 6.17 Å[1] | a = 5.122 Å, c = 6.288 Å[3] | a = 6.542 Å, b = 7.195 Å, c = 7.177 Å[3] | a = 7.359 Å, b = 8.389 Å, c = 12.089 Å[7] |

| a = 3.677 Å, c = 6.283 Å[2] | a = 5.02 Å, c = 6.17 Å[4] | |||

| a = 5.043 Å, c = 6.164 Å[5] | ||||

| Cell Angles | α = β = γ = 90°[1] | α = β = γ = 90°[3][4] | α = γ = 90°, β = 90.000°[3] | α = β = γ = 90°[7] |

| Cell Volume (ų) | 80.35[1] | 164.999[3] | 746.341[7] | |

| 155.40[4] |

Experimental Protocols

The determination of the crystallographic data presented above relies on several key experimental techniques.

Synthesis of KAlF₄

A common method for the synthesis of KAlF₄ involves the solid-state reaction of potassium carbonate (K₂CO₃) and aluminum hydroxide (B78521) (Al(OH)₃). The stoichiometric amounts of the dried reactants are mixed and heated in a platinum crucible.[6] One specific protocol details heating the mixture at 723 K for 48 hours to facilitate the reaction and formation of the desired product.[6] An alternative solution-based synthesis has also been reported, indicating that a reaction in a solution with a pH of 4, followed by vaporization at 100°C, yields a high-purity product.[9]

Single Crystal Growth

For detailed structural analysis, single crystals of KAlF₄ have been grown using a modified horizontal Bridgman method.[5][10][11] This technique involves the controlled solidification of a molten salt, allowing for the formation of large, high-quality single crystals suitable for diffraction studies.[5]

Crystallographic Characterization

X-Ray Diffraction (XRD): Powder XRD is a primary technique used to identify the crystalline phases of KAlF₄ and to determine its lattice parameters.[3][6][10][11] In a typical experiment, the synthesized KAlF₄ powder is subjected to a monochromatic X-ray beam, and the diffraction pattern is recorded and analyzed.

Neutron Diffraction: Single-crystal neutron diffraction has been employed for a more precise determination of the crystal structure, including the positions of the light atoms.[5] This technique is particularly useful for accurately determining the anisotropic temperature factors of the atoms within the crystal lattice.[5]

In Situ High-Temperature Studies: To investigate the phase transitions of KAlF₄, in situ high-temperature X-ray diffraction and Raman spectroscopy are utilized.[6] These methods allow for the monitoring of structural changes as the material is heated, enabling the characterization of high-temperature phases.[6]

Logical Workflow for Crystallographic Analysis

The process of determining the crystallographic structure of a material like KAlF₄ follows a well-defined logical workflow. This can be visualized as a series of steps from material synthesis to final structure refinement.

Caption: Workflow for the crystallographic analysis of KAlF₄.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. mp-5347: KAlF4 (tetragonal, P4/mmm, 123) [legacy.materialsproject.org]

- 3. Temperature Dependent Micro-Structure of KAlF4 from Solid to Molten States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. mp-1202082: KAlF4 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Phase transition temperature of Potassium tetrafluoroaluminate

An In-depth Technical Guide to the Phase Transition Temperatures of Potassium Tetrafluoroaluminate (KAlF₄)

This guide provides a comprehensive overview of the phase transitions of this compound (KAlF₄), a compound of significant interest in various industrial applications, including as a flux in the smelting of secondary aluminum.[1][2] Understanding its thermal behavior and structural changes at different temperatures is critical for optimizing its use and for the development of new applications.

Crystalline Structure and Polymorphism

This compound is known to exist in at least two solid polymorphic forms at atmospheric pressure.[3][4][5][6] The room-temperature phase possesses a tetragonal crystal structure, belonging to the P4/mbm space group.[3][4][5][6] As the temperature increases, KAlF₄ undergoes a phase transition to a high-temperature monoclinic structure with a P2₁/m space group.[3][4][5][6]

Both of these crystalline forms are characterized by a layered structure composed of potassium ions (K⁺) and aluminum hexafluoride ([AlF₆]³⁻) octahedra.[3][4][5] In this arrangement, each [AlF₆]³⁻ octahedron shares four of its corners with four other adjacent octahedra within the same layer.[3][4]

Phase Transition and Melting Point Data

The transition from the low-temperature tetragonal phase to the high-temperature monoclinic phase is a key thermal event. Following this solid-solid phase transition, further heating leads to the melting of the compound. The reported temperatures for these transitions vary across different studies, which can be attributed to variations in experimental conditions and measurement techniques. A summary of the reported transition temperatures is presented in Table 1.

| Thermal Event | Reported Temperature (°C) | Reported Temperature (K) | Experimental Method | Reference |

| Tetragonal to Monoclinic Phase Transition | ~400 | ~673 | In situ High-Temperature XRD and Raman Spectroscopy | [3][4][5][6] |

| Melting Point | ~549 | ~822 | Differential Thermal Analysis (DTA) | [7] |

| Melting Point | 574 | 847 | Phase Equilibria Investigation | [8] |

| Melting Point | 575 | 848 | Not specified in abstract | [3][5][9] |

| Melting Point | >600 | >873 | Not specified | [1][2] |

Experimental Protocols

The determination of phase transition temperatures in KAlF₄ has been primarily accomplished through thermal analysis and in situ structural analysis techniques.

In situ High-Temperature X-ray Diffraction (XRD) and Raman Spectroscopy

-

Objective: To investigate the temperature-dependent micro-structure of KAlF₄ in both its solid and molten states.[3][4]

-

Methodology:

-

A powdered sample of KAlF₄ is placed on a high-temperature stage within an X-ray diffractometer or a Raman spectrometer.

-

The sample is heated at a controlled rate, and XRD patterns or Raman spectra are collected at various temperature intervals.

-

Changes in the diffraction patterns (e.g., appearance or disappearance of peaks, shifts in peak positions) or Raman bands are indicative of a phase transition.

-

The crystal structure of the different phases is determined by analyzing the collected data. For instance, the transition from the tetragonal (P4/mbm) to the monoclinic (P2₁/m) phase is identified through these structural changes.[3][4][5][6]

-

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)

-

Objective: To measure the temperatures of phase transitions and to assess the thermal stability of the compound.[7]

-

Methodology:

-

A small, known mass of the KAlF₄ sample is placed in a crucible, with an empty crucible serving as a reference.

-

The sample and reference are heated at a constant rate in a controlled atmosphere.

-

DTA measures the temperature difference between the sample and the reference. An endothermic or exothermic event, such as a phase transition or melting, results in a peak on the DTA curve.

-

TGA simultaneously measures the mass of the sample as a function of temperature, which is useful for identifying any decomposition or mass loss events.

-

The onset of a peak in the DTA curve is typically taken as the transition temperature. For KAlF₄, an endothermic peak at approximately 549 °C was identified as its melting point in one study.[7]

-

Visualizations

The following diagrams illustrate the phase transition pathway and a typical experimental workflow for the thermal analysis of KAlF₄.

Caption: Phase transition pathway of KAlF₄ with increasing temperature.

Caption: Experimental workflow for thermal analysis of KAlF₄.

References

- 1. Potassium aluminium fluoride - Wikipedia [en.wikipedia.org]

- 2. heegermaterials.com [heegermaterials.com]

- 3. Temperature Dependent Micro-Structure of KAlF4 from Solid to Molten States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Temperature Dependent Micro-Structure of KAlF4 from Solid to Molten States-光电查 [m.oe1.com]

- 7. researchgate.net [researchgate.net]

- 8. US5318764A - Processes of producing potassium fluoroaluminates - Google Patents [patents.google.com]

- 9. CA1188483A - Process of producing potassium tetrafluoro aluminate - Google Patents [patents.google.com]

Unveiling the Structural Shift: A Technical Guide to the Tetragonal-to-Monoclinic Phase Transformation of KAlF₄

For Immediate Release

This technical guide provides a comprehensive overview of the temperature-induced tetragonal to monoclinic phase transformation in potassium tetrafluoroaluminate (KAlF₄), a compound of significant interest in the aluminum and flux industries. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this solid-state structural transition.

Introduction

This compound (KAlF₄) is a key component in various industrial applications, including as a fluxing agent in aluminum brazing. Its performance is intrinsically linked to its crystal structure, which undergoes a reversible transformation from a tetragonal to a monoclinic phase at elevated temperatures.[1][2][3][4] This guide details the crystallographic changes, thermodynamic parameters, and experimental methodologies used to characterize this important phase transition.

The Polymorphs of KAlF₄: A Structural Overview

At ambient conditions, KAlF₄ exists in a tetragonal crystal system.[1][2][3][4] Upon heating, it undergoes a transformation to a monoclinic structure.[1][2][3][4] Both phases are characterized by a layered structure composed of K⁺ ions and [AlF₆]³⁻ octahedra, where each octahedron shares four corners with neighboring octahedra within the layer.[1][2][3][4]

Data Presentation: Crystallographic and Thermodynamic Parameters

The key quantitative data for the tetragonal and monoclinic phases of KAlF₄ are summarized in the tables below for clear comparison.

Table 1: Crystal System and Space Group

| Phase | Crystal System | Space Group |

| Room Temperature | Tetragonal | P4/mbm |

| High Temperature | Monoclinic | P2₁/m |

Table 2: Lattice Parameters

| Phase | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

| Tetragonal | 5.122 | 5.122 | 6.288 | 90 | 90 | 90 | 165.00 |

| Monoclinic | 6.542 | 7.195 | 7.177 | 90 | 108.478 | 90 | 320.42 |

Table 3: Phase Transformation Temperature

| Transformation | Temperature Range |

| Tetragonal to Monoclinic | 673 K - 723 K (400 °C - 450 °C) |

This transformation is characterized by a significant change in the unit cell dimensions and a distortion of the cell angle β from 90° to approximately 108.5°.[2]

Experimental Characterization of the Phase Transformation

The investigation of the KAlF₄ phase transformation primarily relies on in-situ high-temperature analytical techniques.

Experimental Protocols

3.1.1. In-Situ High-Temperature X-ray Diffraction (XRD)

-

Objective: To monitor the changes in the crystal structure of KAlF₄ as a function of temperature.

-

Methodology:

-

The KAlF₄ sample is placed in a high-temperature reaction chamber with a controlled atmosphere (e.g., argon) to prevent oxidation.

-

The sample is heated from room temperature to the desired final temperature (e.g., 823 K) at a controlled rate (e.g., 10 K/min).

-

To ensure thermal equilibrium, the sample is held at each measurement temperature for a specific duration (e.g., five minutes) before data acquisition.

-

XRD patterns are recorded at various temperature intervals to identify the crystal phases present and determine their lattice parameters.

-

3.1.2. In-Situ High-Temperature Raman Spectroscopy

-

Objective: To probe the vibrational modes of the KAlF₄ structure and detect changes associated with the phase transformation.

-

Methodology:

-

The sample is placed in a microscopic heating furnace with precise temperature control (e.g., ±1 K).

-

A laser beam (e.g., 355 nm) is focused onto the sample through a microprobe.

-

Raman spectra are collected at different temperatures as the sample is heated.

-

The appearance of new Raman bands (e.g., at 319 and 481 cm⁻¹) indicates the formation of the high-temperature monoclinic phase.[2] These new bands are attributed to the shearing vibrations of the [AlF₆]³⁻ octahedra in the distorted structure.[2]

-

Visualizing the Transformation and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the study of the KAlF₄ phase transformation.

Mechanism of Transformation

The transformation from the tetragonal to the monoclinic phase is described as a monoclinic distortion.[2] This structural change involves a significant elongation of the unit cell and a change in one of the cell angles, leading to a more complex arrangement of atoms and altering the bond lengths and angles within the crystal lattice.[2] This distortion is accompanied by an ordering of the potassium atoms.[2]

Conclusion

The tetragonal to monoclinic phase transformation of KAlF₄ is a well-defined, temperature-dependent phenomenon that has been thoroughly characterized by in-situ high-temperature X-ray diffraction and Raman spectroscopy. The detailed understanding of this structural change, including the precise crystallographic parameters and transformation temperatures, is crucial for optimizing the performance of KAlF₄ in its various industrial applications. This guide provides a foundational understanding for researchers and professionals working with this important fluoroaluminate compound.

References

Spectroscopic Properties of Potassium Tetrafluoroaluminate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetrafluoroaluminate (KAlF₄) is an inorganic compound of significant interest in various industrial and research applications, including as a flux in aluminum brazing and in the production of aluminum-based alloys. A thorough understanding of its spectroscopic properties is crucial for quality control, process optimization, and for elucidating its structural characteristics under different conditions. This guide provides a comprehensive overview of the spectroscopic properties of KAlF₄, with a focus on vibrational spectroscopy. It includes detailed experimental data, methodologies, and visualizations to aid researchers in their understanding and application of this compound.

Crystal Structure and Phase Transitions

This compound is known to exist in at least two crystalline polymorphs at atmospheric pressure. At room temperature, KAlF₄ adopts a tetragonal crystal system with the space group P4/mbm.[1][2] This structure is characterized by layers of [AlF₆]³⁻ octahedra. As the temperature increases, KAlF₄ undergoes a phase transition to a monoclinic crystal system (P2₁/m space group) at approximately 673 K (400 °C).[1][3] This structural change significantly influences its vibrational spectra. Upon melting, which occurs at approximately 848 K (575 °C), the layered structure of solid KAlF₄ breaks down, leading to the formation of predominantly tetrahedral [AlF₄]⁻ ions and a smaller amount of [AlF₆]³⁻ ions in the molten state.[1]

Vibrational Spectroscopy

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides valuable insights into the structural arrangement and bonding within KAlF₄.

Raman Spectroscopy

Raman spectroscopy is a powerful technique to probe the vibrational modes of KAlF₄ in both solid and molten states. The Raman spectra are sensitive to the local coordination environment of the aluminum and fluoride (B91410) ions.

A typical experimental setup for acquiring high-temperature Raman spectra of KAlF₄ involves the following:

-

Sample Preparation: A small amount of powdered KAlF₄ is placed in a platinum crucible.

-

Heating: The sample is heated in a high-temperature stage under an inert atmosphere (e.g., argon) to prevent reactions with air. The temperature is gradually increased to the desired measurement points. To ensure thermal equilibrium, the sample is held at each temperature for a period before spectral acquisition.[1]

-

Instrumentation: A Raman spectrometer equipped with a long working distance objective is used to focus the laser beam onto the sample and collect the scattered light.

-

Data Acquisition: Raman spectra are recorded at various temperatures, including room temperature, elevated temperatures in the solid phase, and in the molten state.

The Raman spectra of KAlF₄ exhibit distinct peaks that correspond to the vibrational modes of the aluminofluoride species present. The peak positions are sensitive to the crystalline phase and temperature.

| Temperature | Wavenumber (cm⁻¹) | Assignment | Crystal Phase | Reference |

| Room Temperature | 228 | Shearing vibrations of Al(VI)-Fₙₙ (non-bridging) | Tetragonal | [4][5] |

| Room Temperature | 547 | Symmetric stretching of Al(VI)-Fₙₙ | Tetragonal | [4][5] |

| 773 K (500 °C) | 229 | Shearing vibrations of Al(VI)-Fₙₙ | Monoclinic | [4][5] |

| 773 K (500 °C) | 319 | Shearing vibrations of Al(VI)-Fₙₙ | Monoclinic | [4][5] |

| 773 K (500 °C) | 481 | Shearing vibrations of Al(VI)-Fₙₙ | Monoclinic | [4][5] |

| 773 K (500 °C) | 539 | Symmetric stretching of Al(VI)-Fₙₙ | Monoclinic | [4][5] |

| Molten State | ~630 | Symmetric stretching of [AlF₄]⁻ tetrahedron | Liquid | [4] |

The appearance of new bands at 319 cm⁻¹ and 481 cm⁻¹ at 773 K is indicative of the phase transition from the tetragonal to the more distorted monoclinic structure.[4][5] In the molten state, the dominant peak around 630 cm⁻¹ signifies the presence of tetrahedral [AlF₄]⁻ ions.[4]

Infrared (IR) Spectroscopy

For solid samples like KAlF₄ powder, several methods can be employed for FTIR analysis:

-

KBr Pellet Method: A small amount of the sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Nujol Mull Method: The sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then spread between two salt plates (e.g., KBr or NaCl).

-

Attenuated Total Reflectance (ATR): The powdered sample is pressed against an ATR crystal (e.g., diamond or germanium), and the IR beam is internally reflected through the crystal, interacting with the sample at the surface.

A study on a single crystal of KAlF₄ reported that it exhibits high transmittance in the mid-infrared region, specifically from 2000 to 5500 nm (equivalent to 5000 to 1818 cm⁻¹).[6] This wide window of transparency is a notable property of the material. However, specific absorption bands for powdered KAlF₄ are not well-documented in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei. For KAlF₄, ¹⁹F and ²⁷Al NMR would be particularly informative.

-

¹⁹F NMR: Would provide information on the different fluorine environments within the crystal lattice.

-

²⁷Al NMR: Would reveal details about the coordination number and geometry of the aluminum atoms.

Despite the potential of these techniques, to date, there is a lack of published solid-state ¹⁹F and ²⁷Al NMR data specifically for this compound (KAlF₄) in the scientific literature. The available NMR data for related compounds, such as potassium aluminum tetrahydride (KAlH₄), should not be extrapolated to KAlF₄ due to the significant differences in their chemical composition and structure.

Synthesis of this compound

Several methods have been reported for the synthesis of KAlF₄. The choice of method can influence the purity and particle characteristics of the final product.

Experimental Protocol: Aqueous Solution Synthesis

One common method involves the reaction of an aqueous solution of a fluoroaluminic acid with a potassium compound.

-

Formation of Fluoroaluminic Acid: Anhydrous hydrofluoric acid is reacted with aluminum hydroxide (B78521) to generate fluoroaluminic acid (H₃AlF₆).

-

Reaction with Potassium Hydroxide: The fluoroaluminic acid solution is then reacted with a stoichiometric amount of potassium hydroxide (KOH) at an elevated temperature.

-

Precipitation and Isolation: this compound precipitates from the solution. The product is then separated by filtration, washed, and dried.[7]

Another described method involves:

-

Reaction of Alumina Trihydrate with KOH: Alumina trihydrate is dissolved in a hot solution of potassium hydroxide (e.g., at 90 °C).[7]

-

Addition of Hydrofluoric Acid: A 50% solution of hydrofluoric acid is carefully added to the potassium aluminate solution, causing the precipitation of KAlF₄.[7]

-

Isolation and Drying: The precipitate is isolated by centrifugation, dried in an oven (e.g., at 150 °C), and pulverized.[7]

Conclusion

The spectroscopic properties of this compound are dominated by the vibrational modes of the aluminofluoride species, which are sensitive to the crystal structure and temperature. Raman spectroscopy has been effectively used to characterize the tetragonal and monoclinic solid phases, as well as the molten state, providing clear spectral markers for each phase. While KAlF₄ is known to be transparent over a wide range of the mid-infrared, detailed IR absorption data for the powdered form is currently lacking in the literature. Furthermore, there is a significant gap in the understanding of its solid-state NMR properties, as no specific ¹⁹F or ²⁷Al NMR data for KAlF₄ has been reported. The synthesis of KAlF₄ can be achieved through various aqueous methods, yielding a product whose characteristics may depend on the specific synthetic route. This guide provides a foundational understanding of the spectroscopic properties of KAlF₄ and highlights areas where further research is needed to provide a more complete picture of this important inorganic compound.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. Potassium aluminium fluoride - Wikipedia [en.wikipedia.org]

- 4. Temperature Dependent Micro-Structure of KAlF4 from Solid to Molten States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US5318764A - Processes of producing potassium fluoroaluminates - Google Patents [patents.google.com]

Raman spectroscopy of KAlF4 for vibrational mode analysis

An In-depth Technical Guide to Vibrational Mode Analysis of KAlF₄ using Raman Spectroscopy

Introduction

Potassium tetrafluoroaluminate (KAlF₄) is a compound of significant interest in various industrial applications, including as a component in fluxes for aluminum brazing and as an electrolyte in aluminum production.[1][2] Understanding its structural properties and behavior at different temperatures is crucial for optimizing these processes. KAlF₄ exhibits complex structural transformations from solid to molten states, involving changes in crystal symmetry and the coordination of aluminum ions.[1][2]

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of molecules and crystal lattices.[3] By analyzing the inelastic scattering of monochromatic light, it allows for the identification of specific chemical bonds and structural motifs within a material. This guide provides a comprehensive overview of the application of Raman spectroscopy for the vibrational analysis of KAlF₄, detailing the experimental protocols, data interpretation, and the structural transitions observed with increasing temperature.

Crystal Structure and Temperature-Induced Phase Transitions

The structure of KAlF₄ is highly dependent on temperature. It exists in different polymorphic forms in the solid state and undergoes significant rearrangement upon melting.[1][2]

-

Room Temperature Phase (< 673 K): At ambient temperatures, KAlF₄ crystallizes in a tetragonal system with the P4/mbm space group. The structure is characterized by layers of [AlF₆]³⁻ octahedra, where each octahedron shares four corners with neighboring octahedra.[1][2]

-

High-Temperature Phase (> 673 K): Above 673 K, KAlF₄ undergoes a phase transition to a monoclinic crystal system (P2₁/m space group). This phase also consists of a layered structure of [AlF₆]³⁻ octahedra.[1][2]

-

Molten Phase: Upon melting, the layered octahedral structure breaks down. The molten state is predominantly composed of tetrahedral [AlF₄]⁻ ions, with a smaller population of [AlF₆]³⁻ ions.[1][2]

These structural changes are directly observable through changes in the Raman spectra, as the vibrational modes are sensitive to the local coordination and symmetry of the aluminum-fluorine complexes.

Caption: Logical diagram of KAlF₄ phase transitions with increasing temperature.

Experimental Protocols

Detailed experimental procedures are critical for obtaining high-quality and reproducible Raman spectra of KAlF₄, especially for high-temperature measurements.

Material Synthesis

A common method for synthesizing KAlF₄ powder involves the solid-state reaction of potassium fluoride (B91410) (KF) and aluminum fluoride (AlF₃).

-

Mixing: Stoichiometric amounts of high-purity KF and AlF₃ are thoroughly mixed and ground in an agate mortar to ensure homogeneity.

-

Heating: The mixture is placed in a platinum crucible.

-

Sintering: The crucible is heated in a furnace to 723 K and held for an extended period (e.g., 48 hours) to allow the reaction to complete.[1]

-

Cooling & Grinding: The resultant product is cooled to room temperature and ground into a fine powder for analysis.[1]

Raman Spectroscopy

In-situ high-temperature Raman spectroscopy is required to study the phase transitions.

-

Sample Preparation: The synthesized KAlF₄ powder is placed in a suitable high-temperature sample holder, such as a platinum crucible or a specially designed heating stage.

-

Instrumentation: A high-resolution Raman spectrometer is used. A typical setup includes:

-

Laser Source: A continuous-wave laser (e.g., 532 nm) is used as the excitation source. The laser power should be optimized to maximize the Raman signal without causing sample degradation (e.g., ~60 mW on the sample).[1]

-

Microscope: The laser is focused on the sample, and the scattered light is collected using a long working distance objective lens.[1]

-

Spectrometer: The collected light is passed through a notch filter to remove the Rayleigh scattering and then dispersed by a grating onto a CCD detector.

-

-

Data Acquisition:

-

Spectra are recorded at various temperatures as the sample is heated. A controlled heating rate (e.g., 10 K/min) is applied.[4]

-

To ensure thermal equilibrium, the sample is held at each target temperature for a short period before spectral acquisition.

-

Multiple scans may be accumulated to improve the signal-to-noise ratio.

-

Caption: Experimental workflow for Raman spectroscopy of KAlF₄.

Vibrational Mode Analysis

The analysis of Raman spectra at different temperatures reveals distinct vibrational modes corresponding to the structural phases of KAlF₄.

Room Temperature Tetragonal Phase

At room temperature, the Raman spectrum of KAlF₄ is characterized by two primary peaks in the 200-600 cm⁻¹ range.[2] These peaks are assigned to the vibrational modes of the [AlF₆]³⁻ octahedra within the tetragonal lattice.[2] According to group theory analysis, the Raman-active modes for the P4/mbm space group are A₁g, B₁g, B₂g, and E g.[5]

Table 1: Major Raman Vibrational Modes of Tetragonal KAlF₄ (Room Temperature) [2]

| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| 228 | 227.6 | Shearing vibrations of Al-Fₙₙ (non-bridging) |

| 547 | 547.4 | Symmetric stretching of Al-Fₙₙ (non-bridging) |

High-Temperature Monoclinic Phase

As the temperature increases above the phase transition point (> 673 K), new peaks appear in the Raman spectrum, indicating the structural change to the monoclinic phase.[2] The spectrum remains dominated by the vibrations of the [AlF₆]³⁻ octahedra, but the change in symmetry activates different modes. For the P2₁/m space group, the Raman-active modes are A g and B g.[4][5]

Table 2: Major Raman Vibrational Modes of Monoclinic KAlF₄ (at 773 K) [2][5]

| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| 229 | 193.9 | Shearing vibrations of Al-Fₙₙ |

| 319 | 335.9 | Shearing vibrations of Al-Fₙₙ |

| 481 | 474.5 | Shearing vibrations of Al-Fₙₙ |

| 539 | 539.5 | Symmetric stretching of Al-Fₙₙ |

The appearance of new bands at 319 cm⁻¹ and 481 cm⁻¹ is a clear spectral signature of the transformation from the tetragonal to the monoclinic unit cell structure.[2][5]

Molten State

In the molten state, the Raman spectrum changes dramatically, reflecting the breakdown of the layered octahedral crystal structure. The dominant species becomes the tetrahedral [AlF₄]⁻ ion, which has a strong, characteristic symmetric stretching vibration.[2][6]

Table 3: Major Raman Vibrational Mode in Molten KAlF₄ [2][6]

| Experimental Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Associated Ion |

|---|

| ~630 | Symmetric stretching vibration | [AlF₄]⁻ |

The presence of a small amount of [AlF₆]³⁻ is also indicated in the molten phase.[1][2] This structural information is vital for understanding the chemical properties and reactivity of molten KAlF₄-based systems.

Conclusion

Raman spectroscopy is an indispensable tool for the detailed vibrational and structural analysis of KAlF₄ across its solid and molten phases. Through in-situ high-temperature measurements, it is possible to clearly identify the phase transition from a tetragonal to a monoclinic crystal structure and the subsequent breakdown of the layered [AlF₆]³⁻ octahedral network into predominantly tetrahedral [AlF₄]⁻ ions upon melting. The quantitative data on vibrational frequencies provide a fundamental basis for understanding the physicochemical properties of KAlF₄ in high-temperature applications.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Potassium Tetrafluoroaluminate (KAlF₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of potassium tetrafluoroaluminate (KAlF₄), a compound of interest in various industrial applications, including as a flux in aluminum smelting. This document details the vibrational characteristics of KAlF₄, outlines experimental protocols for its synthesis and spectroscopic analysis, and presents quantitative data in a structured format.

Introduction to the Vibrational Properties of KAlF₄

This compound is an inorganic compound with the chemical formula KAlF₄. Its crystal structure and vibrational properties are of significant interest for quality control and material characterization. The vibrational modes of KAlF₄ are determined by the arrangement of its constituent ions in the crystal lattice. At ambient conditions, KAlF₄ typically exists in a tetragonal crystal system. The structure is composed of K⁺ cations and [AlF₆]³⁻ octahedra that share corners to form layers.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule or crystal lattice. When a molecule absorbs infrared radiation, it transitions to a higher vibrational energy state. The specific frequencies of IR radiation that are absorbed are characteristic of the chemical bonds and the overall structure of the molecule. For KAlF₄, the infrared spectrum is dominated by the stretching and bending vibrations of the Al-F bonds within the fluoroaluminate anion.

Quantitative Infrared Spectroscopy Data

The infrared spectrum of this compound is characterized by strong absorptions in the mid-infrared region, primarily corresponding to the vibrational modes of the Al-F bonds. The following table summarizes the key infrared absorption bands observed for KAlF₄.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 675 | Asymmetric Al-F Stretch | [1] |

| 615 | Asymmetric Al-F Stretch | [1] |

| 525 | Symmetric Al-F Stretch | [1] |

Note: The precise peak positions may vary slightly depending on the physical state of the sample (e.g., solid, matrix-isolated gas) and the experimental conditions.

While detailed infrared studies on solid KAlF₄ are not extensively reported in peer-reviewed literature, the fundamental vibrations of the related gaseous alkali tetrafluoroaluminate molecules have been investigated. A study on matrix-isolated KAlF₄ vapor identified several characteristic frequencies, providing insight into the vibrational behavior of the molecule.

Experimental Protocols

Synthesis of this compound

Several methods have been developed for the synthesis of KAlF₄. The following protocols are adapted from patented industrial processes and are suitable for producing high-purity KAlF₄ for spectroscopic analysis.

Method 1: Reaction of Alumina (B75360) Trihydrate with Potassium Fluoride (B91410) and Hydrofluoric Acid

This process involves the reaction of alumina trihydrate with a hot, solvated solution of potassium fluoride or potassium bifluoride in the presence of hydrofluoric acid.

-

Step 1: Prepare a hot aqueous solution of potassium hydroxide (B78521) (e.g., 90°C).

-

Step 2: Carefully add a stoichiometric amount of hydrofluoric acid to the hot potassium hydroxide solution to generate a solvated potassium fluoride solution.

-

Step 3: To this solution, add a stoichiometric amount of alumina trihydrate (Al₂O₃·3H₂O) with vigorous stirring.

-

Step 4: Carefully add an additional amount of hydrofluoric acid to the reaction mixture. This compound will precipitate out of the solution.

-

Step 5: The precipitate is recovered by centrifugation or filtration.

-

Step 6: The resulting KAlF₄ product is dried in an oven at 150°C and then pulverized to a fine powder.

Method 2: Reaction of Aluminum Metal with Hydrofluoric Acid and Potassium Hydroxide

This method aims to produce high-purity KAlF₄ starting from aluminum metal.

-

Step 1: Add high-purity aluminum metal powder to a concentrated solution of hydrofluoric acid (e.g., 70%) to form a solution of aluminum fluoride.

-

Step 2: Add nitric acid to the solution to dissolve impurities.

-

Step 3: Add water to precipitate solid aluminum fluoride, which is then washed to remove the nitric acid and dissolved impurities.

-

Step 4: The purified aluminum fluoride is then milled in the presence of hydrofluoric acid and potassium hydroxide to form this compound.

-

Step 5: The final product is washed and dried.

Infrared Spectroscopy Analysis

The following is a general protocol for the Fourier Transform Infrared (FTIR) analysis of solid inorganic compounds like KAlF₄. The KBr pellet method is a common technique for obtaining high-quality spectra of solid samples.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the synthesized and dried KAlF₄ to a fine powder using an agate mortar and pestle.

-

Add approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.

-

Thoroughly mix the KAlF₄ and KBr by gentle grinding.

-

Transfer the mixture to a pellet-forming die.

-

Press the mixture under a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

-

FTIR Spectrometer Setup and Data Acquisition:

-

Place the KBr pellet containing the KAlF₄ sample in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a pure KBr pellet (or the empty beam path) to subtract atmospheric and instrumental interferences.

-

Acquire the infrared spectrum of the KAlF₄ sample. Typically, spectra are recorded in the mid-infrared range (4000-400 cm⁻¹).

-

For improved signal-to-noise ratio, multiple scans (e.g., 32 or 64) are co-added.

-

-

Data Analysis:

-

The resulting spectrum should be baseline-corrected.

-

Identify the positions of the absorption peaks and compare them to known literature values for KAlF₄.

-

Vibrational Mode Analysis and Structural Correlation

The vibrational spectrum of KAlF₄ is intrinsically linked to its crystal structure. The symmetry of the crystal lattice and the local symmetry of the fluoroaluminate anions dictate which vibrational modes are infrared active.

The following diagram illustrates the logical relationship between the synthesis of KAlF₄, its structural analysis, and the interpretation of its infrared spectrum.

Caption: Workflow for the synthesis, characterization, and analysis of KAlF₄.

The crystal structure of KAlF₄, characterized by techniques such as X-ray diffraction, reveals the arrangement of atoms and the symmetry of the unit cell. This structural information is crucial for predicting the number and symmetry of the infrared-active vibrational modes based on group theory selection rules. The observed infrared absorption peaks can then be assigned to specific stretching and bending motions of the Al-F bonds within the [AlF₆]³⁻ octahedra that form the layered structure of KAlF₄. This correlation between the macroscopic crystal structure and the microscopic vibrational behavior is fundamental to the interpretation of the infrared spectrum.

References

Unveiling the Local Environments in Potassium Tetrafluoroaluminate: A Technical Guide to 27Al and 39K MAS NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 27Al and 39K Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of potassium tetrafluoroaluminate (KAlF₄). This powerful analytical technique provides invaluable insights into the local atomic environments of aluminum and potassium, which are crucial for understanding the material's structure-property relationships. This guide summarizes the available data, outlines experimental considerations, and provides a framework for researchers employing solid-state NMR to investigate this and similar fluoroaluminate systems.

Introduction to this compound (KAlF₄)

This compound is an inorganic compound with applications in various fields, including as a flux in the production of aluminum and in the formulation of brazing agents. Its crystal structure has been a subject of interest, exhibiting different phases depending on the temperature. At room temperature, KAlF₄ typically adopts a tetragonal crystal structure, which transforms to a monoclinic phase at elevated temperatures. These structural variations directly impact the coordination environments of the constituent aluminum and potassium ions, making solid-state NMR an ideal tool for their characterization.

27Al and 39K Solid-State NMR Spectroscopy: A Primer

Solid-state NMR spectroscopy is a non-destructive technique that probes the local chemical environment of specific atomic nuclei. For quadrupolar nuclei like 27Al (spin I = 5/2) and 39K (spin I = 3/2), the NMR spectrum is highly sensitive to the symmetry of the local electric field gradient (EFG) at the nucleus. This interaction, known as the quadrupolar interaction, provides detailed information about the coordination number, bond angles, and distances of the probed nucleus.

The key parameters obtained from 27Al and 39K MAS NMR spectra are:

-

Isotropic Chemical Shift (δ_iso_): This parameter is sensitive to the electronic environment and coordination number of the nucleus.

-

Quadrupolar Coupling Constant (C_Q_): This measures the strength of the interaction between the nuclear quadrupole moment and the EFG. Its magnitude is related to the distortion of the local environment from perfect symmetry.

-

Asymmetry Parameter (η_Q_): This parameter describes the deviation of the EFG from axial symmetry.

Experimental Protocols

Sample Preparation

A representative workflow for preparing a KAlF₄ sample for NMR analysis is as follows:

Caption: Workflow for KAlF₄ sample preparation.

Synthesis of this compound: High-purity KAlF₄ can be synthesized through various methods, including the reaction of potassium fluoride (B91410) with aluminum fluoride or the reaction of hydrofluoric acid with aluminum hydroxide (B78521) and a potassium salt. It is crucial to ensure the phase purity of the synthesized material, which can be confirmed using techniques like X-ray Diffraction (XRD).

Sample Packing: The finely ground KAlF₄ powder is packed into a MAS rotor (typically zirconia). The rotor size (e.g., 1.3 mm, 2.5 mm, 4 mm) will influence the maximum achievable spinning speed.

NMR Spectrometer and Parameters

The following table outlines typical experimental parameters for 27Al and 39K MAS NMR spectroscopy.

| Parameter | 27Al MAS NMR | 39K MAS NMR |

| Magnetic Field Strength | 9.4 T to 21.1 T (or higher) | 9.4 T to 21.1 T (or higher) |

| Spectrometer Frequency | 104.3 MHz (at 9.4 T) | 18.7 MHz (at 9.4 T) |

| MAS Spinning Speed | 10 - 60 kHz | 10 - 30 kHz |

| Pulse Sequence | Single-pulse excitation or QCPMG | Single-pulse excitation or QCPMG |

| Recycle Delay | 1 - 10 s | 0.5 - 5 s |

| Reference | 1 M Al(NO₃)₃ solution (0 ppm) | 0.1 M KCl solution (0 ppm) |

Expected NMR Data and Interpretation

Based on the known crystal structure of KAlF₄ and data from analogous fluoroaluminate compounds, we can anticipate the following NMR characteristics.

27Al MAS NMR

In the tetragonal phase of KAlF₄, the aluminum atoms are in a single, well-defined octahedral (AlF₆) environment. This should result in a single, relatively sharp resonance in the 27Al MAS NMR spectrum.

Expected Data Range:

| Parameter | Expected Value Range |

| Isotropic Chemical Shift (δ_iso_) | -10 to 10 ppm |

| Quadrupolar Coupling Constant (C_Q_) | 1 - 5 MHz |

| Asymmetry Parameter (η_Q_) | 0 - 0.5 |

A logical workflow for interpreting the 27Al NMR data is presented below.

Caption: Interpretation workflow for 27Al MAS NMR data.

39K MAS NMR

The potassium ions in the KAlF₄ lattice are also in a single crystallographic site in the tetragonal phase, surrounded by fluoride ions. The 39K nucleus has a smaller quadrupole moment than 27Al, which may result in a narrower resonance, although the lower gyromagnetic ratio of 39K leads to a lower intrinsic sensitivity.

Expected Data Range:

| Parameter | Expected Value Range |

| Isotropic Chemical Shift (δ_iso_) | -20 to 20 ppm |

| Quadrupolar Coupling Constant (C_Q_) | 0.5 - 2 MHz |

| Asymmetry Parameter (η_Q_) | 0 - 1 |

Conclusion and Future Directions

While specific, published 27Al and 39K MAS NMR data for this compound remains elusive, this guide provides a comprehensive framework for researchers to undertake such investigations. By following the outlined experimental protocols and leveraging the interpretive framework, solid-state NMR can be a powerful tool to elucidate the local structure and dynamics in KAlF₄ and related fluoroaluminate materials. Future work should focus on acquiring and publishing this fundamental NMR data to provide a benchmark for the scientific community and to further enhance our understanding of this important class of inorganic compounds. The correlation of experimental NMR parameters with computational models (e.g., Density Functional Theory) would also be a valuable avenue for future research.

Thermogravimetric Analysis of Potassium Tetrafluoroaluminate (KAlF4) Decomposition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetrafluoroaluminate (KAlF4) is an inorganic compound with significant applications in various industries, notably as a flux in aluminum brazing. Its thermal stability and decomposition behavior are critical parameters that influence its performance in high-temperature applications. Thermogravimetric analysis (TGA) is a fundamental analytical technique used to characterize the thermal stability of materials by measuring the change in mass as a function of temperature. This technical guide provides an in-depth overview of the thermogravimetric analysis of KAlF4 decomposition, detailing the experimental protocol, decomposition pathway, and key thermal events.

Decomposition Mechanism and Pathway

The thermal decomposition of KAlF4 is a complex process involving phase transitions, melting, and ultimately, vaporization at elevated temperatures. The decomposition pathway does not involve a simple breakdown into gaseous products but rather a structural transformation and volatilization of the KAlF4 species itself.

At ambient temperature, KAlF4 exists in a tetragonal crystal system. Upon heating, it undergoes a polymorphic transformation to a monoclinic structure at approximately 400°C (673 K)[1][2][3]. This phase transition does not result in a mass loss.

As the temperature increases further, KAlF4 melts at approximately 549-575°C[2][3]. In the molten state, the layered solid structure, which consists of [AlF6]³⁻ octahedra, breaks down to form predominantly tetrahedral [AlF4]⁻ ions[3][4]. This structural rearrangement is a key feature of the molten state.

The primary mass loss observed during the thermogravimetric analysis of KAlF4 at higher temperatures is attributed to its evaporation. KAlF4 is known to be a volatile species at elevated temperatures[4]. Studies on melts containing KAlF4 have indicated that mass loss due to its vaporization becomes significant at temperatures above 800°C.

Quantitative Data: Thermal Events in KAlF4 Decomposition

The following table summarizes the key thermal events for this compound based on available literature. It is important to note that a detailed, stepwise quantitative mass loss profile for the decomposition of pure KAlF4 is not extensively reported in the reviewed literature. The mass loss is generally associated with gradual evaporation at high temperatures rather than distinct decomposition steps.

| Temperature Range (°C) | Event | Mass Loss (%) | Reference |

| ~ 400 | Polymorphic Transformation (Tetragonal to Monoclinic) | 0 | [1][2][3] |

| 549 - 575 | Melting | 0 | [2][3] |

| > 800 | Onset of significant evaporation | ~1.3 (in a KF-AlF3 mixture) |

Experimental Protocols for Thermogravimetric Analysis

A detailed experimental protocol for the thermogravimetric analysis of KAlF4 is crucial for obtaining reproducible and accurate results. The following is a recommended methodology based on general TGA practices and information from related studies.

4.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 1200°C is required. The system should have precise temperature and atmosphere control.

4.2. Sample Preparation

-

Sample Form: Use finely ground, homogenous KAlF4 powder to ensure uniform heat distribution.

-

Sample Mass: A sample mass of 5-10 mg is recommended.

-

Crucible: An inert crucible, such as platinum or alumina, should be used.

4.3. TGA Parameters

-

Temperature Program:

-

Initial Temperature: Ambient (~25°C)

-

Heating Rate: A heating rate of 10 °C/min is standard for initial characterization. Slower or faster heating rates can be employed to study the kinetics of decomposition.

-

Final Temperature: 1200°C to ensure complete observation of any high-temperature events.

-

-

Atmosphere:

-

Purge Gas: A high-purity inert gas, such as nitrogen or argon, should be used to prevent any oxidative side reactions.

-

Flow Rate: A typical flow rate of 20-50 mL/min is recommended to ensure an inert environment and to carry away any evolved gases.

-

4.4. Data Analysis

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) should be analyzed to identify the onset temperatures of mass loss, the rate of mass loss, and the total mass loss at different temperature intervals.

Visualizations

Experimental Workflow for TGA of KAlF4

Caption: Experimental workflow for the thermogravimetric analysis of KAlF4.

Decomposition Pathway of KAlF4

Caption: Thermal decomposition pathway of KAlF4.

References

Molecular structure and bonding in KAlF4

An In-depth Technical Guide to the Molecular Structure and Bonding in Potassium Tetrafluoroaluminate (KAlF₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (KAlF₄) is an inorganic compound of significant interest due to its diverse polymorphic forms and its crucial role in various industrial applications, including as a flux in aluminum brazing. A thorough understanding of its molecular structure and bonding is paramount for optimizing its performance in existing applications and for the development of new materials. This guide provides a comprehensive overview of the structural chemistry of KAlF₄, detailing its various polymorphs, the bonding characteristics within these structures, and the experimental and computational methodologies employed in their investigation.

Polymorphism in KAlF₄

KAlF₄ is known to exist in several polymorphic forms, each exhibiting distinct structural arrangements. The stability of these polymorphs is dependent on factors such as temperature and synthetic conditions. The primary crystalline forms identified are tetragonal, monoclinic, and orthorhombic.

Tetragonal Polymorphs

At ambient temperature, KAlF₄ commonly crystallizes in a tetragonal system. Two space groups have been reported for this phase: P4/mmm and P4/mbm. These structures are characterized by layers of corner-sharing [AlF₆]³⁻ octahedra, with K⁺ ions located between the layers.[1]

In the P4/mmm space group, the aluminum ion is coordinated to six fluoride (B91410) ions, forming AlF₆ octahedra. These octahedra share corners, creating a two-dimensional network. The potassium ions are situated in a body-centered cubic geometry, coordinated to eight fluoride ions.[2]

The P4/mbm space group represents a similar layered structure, with [AlF₆]³⁻ octahedra sharing four corners with adjacent octahedra within a layer.[1][3] This arrangement results in a structure where the aluminum atom is bonded to four bridging and two non-bridging fluorine atoms.[1]

Monoclinic Polymorph

Upon heating, the tetragonal phase of KAlF₄ undergoes a phase transition to a monoclinic structure with the space group P2₁/m.[1][3] This high-temperature phase is also characterized by layers of corner-sharing [AlF₆]³⁻ octahedra.[1][3] The transition from the tetragonal to the monoclinic phase involves a distortion of the unit cell.[1]

Orthorhombic Polymorph (θ-KAlF₄)

A metastable, nanosized polymorph of KAlF₄, designated as θ-KAlF₄, has been identified. This phase possesses an orthorhombic crystal system with the space group Pnma.[4] Unlike the layered structures of the other polymorphs, θ-KAlF₄ features a unique arrangement of AlF₆ octahedra linked by common edges to form bioctahedral units. These units are then connected through corner-sharing fluorine atoms, creating infinite ladder-like chains.[4]

Quantitative Structural Data

The structural parameters of the different KAlF₄ polymorphs have been determined through experimental techniques, primarily X-ray diffraction. A summary of the key crystallographic data is presented below.

Table 1: Crystallographic Data for KAlF₄ Polymorphs

| Property | Tetragonal (P4/mmm)[2] | Tetragonal (P4/mbm)[5] | Monoclinic (P2₁/m)[5] | Orthorhombic (Pnma)[4] |

| Crystal System | Tetragonal | Tetragonal | Monoclinic | Orthorhombic |

| Space Group | P4/mmm | P4/mbm | P2₁/m | Pnma |

| Lattice Parameters | ||||

| a (Å) | - | 5.02 | 6.542 | 8.3242(3) |

| b (Å) | - | 5.02 | 7.195 | 7.2502(3) |

| c (Å) | - | 6.17 | 7.177 | 11.8875(4) |

| α (°) | 90 | 90 | 90 | 90 |

| β (°) | 90 | 90 | 108.478 | 90 |

| γ (°) | 90 | 90 | 90 | 90 |

| Volume (ų) | - | 155.40 | 320.415 | 717.44(5) |

| Z | - | - | - | 8 |

| Density (g·cm⁻³) | 2.94 | 3.04 | - | - |

Table 2: Selected Bond Lengths in KAlF₄ Polymorphs

| Bond | Tetragonal (P4/mmm)[2] | Tetragonal (P4/mbm)[5] |

| K-F | 2.87 Å | 2.83 Å |

| Al-F | 1.77 Å (x2), 1.80 Å (x4) | 1.77 Å (x2), 1.82 Å (x4) |

Bonding Characteristics

The bonding in KAlF₄ is predominantly ionic in nature, arising from the electrostatic interactions between the K⁺ cations and the [AlF₄]⁻ anionic framework. Within the [AlF₆]³⁻ octahedra, the Al-F bonds exhibit a significant degree of covalent character due to the high charge density of the Al³⁺ ion and the electronegativity of the fluorine atoms.

Vibrational spectroscopy, particularly Raman spectroscopy, provides valuable insights into the bonding environment. The vibrational modes of the [AlF₆]³⁻ octahedra are sensitive to the local structure and bonding.[1] For instance, the symmetric stretching vibrations of the Al-F bonds are observed at different wavenumbers for the room-temperature and high-temperature phases, reflecting the changes in the crystal structure.[1] In the molten state, KAlF₄ is believed to consist of a mixture of [AlF₄]⁻ and [AlF₆]³⁻ ions.[1][3]

Experimental Protocols

The structural characterization of KAlF₄ relies on a combination of experimental and computational techniques.

Synthesis

Different synthetic routes can be employed to obtain KAlF₄, and the chosen method can influence the resulting polymorph.

-

Solid-State Reaction: A common method involves the reaction of potassium fluoride (KF) and aluminum fluoride (AlF₃) at elevated temperatures.[1]

-

Solution Synthesis: KAlF₄ can also be prepared from aqueous solutions, with the pH of the solution being a critical parameter for obtaining a high-purity product.[6]

-

Hydrothermal Synthesis: The nanosized θ-KAlF₄ is a metastable product of the thermal decomposition of K₂(H₅O₂)Al₂F₉.[4]

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure of KAlF₄.

-

Instrumentation: A powder X-ray diffractometer, such as a Bruker D8 Advance, is typically used.[1]

-

Radiation Source: Cu Kα radiation (λ = 1.5406 Å) is a common choice.[1]

-

Data Collection: Patterns are recorded over a 2θ range, for example, from 10° to 100°, with a defined step size and counting time.[1]

-

In-situ High-Temperature XRD: To study phase transitions, XRD patterns are collected as the sample is heated in a controlled atmosphere (e.g., argon).[1] The sample is held at each target temperature for a period to ensure thermal equilibrium before measurement.[1]

-

Structure Refinement: The collected diffraction data is analyzed using methods like Rietveld refinement to determine the lattice parameters, atomic positions, and other structural details.

Raman Spectroscopy

Raman spectroscopy is employed to probe the vibrational modes and local bonding environments.

-

Instrumentation: A Raman spectrometer, such as a LabRAM HR800, equipped with a laser source is used.[1]

-

Laser Source: A common excitation source is a UV pulse laser with a wavelength of 355 nm.[1]

-

Data Collection: The laser is focused on the sample, and the scattered light is collected. A charge-coupled device (CCD) detector is used to record the Raman spectrum.[1]

-

In-situ High-Temperature Raman Spectroscopy: Similar to XRD, Raman spectra can be collected at various temperatures to monitor changes in the vibrational modes associated with phase transitions.[1]

Computational Methods

Density Functional Theory (DFT) calculations are a powerful tool for simulating the structure and properties of KAlF₄.

-

Software: The Cambridge Serial Total Energy Package (CASTEP) is a commonly used software for such calculations.[1]

-

Method: The plane-wave pseudopotential method is employed.[1]

-

Functionals: The Generalized Gradient Approximation (GGA), for instance, with the WC functional, is used to describe the exchange-correlation energy.[1]

-

Parameters: Key parameters that are set include the plane-wave cut-off energy (e.g., 780.0 eV) and the k-point grid for sampling the Brillouin zone.[1]

-

Applications: DFT is used to calculate vibrational modes to aid in the assignment of experimental Raman spectra and to predict the relative stability of different polymorphs.[1]

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the structural characterization of KAlF₄.

Caption: Experimental workflow for the structural characterization of KAlF₄.

Caption: Computational workflow for the theoretical investigation of KAlF₄.

Conclusion

The molecular structure and bonding of KAlF₄ are characterized by a rich polymorphism, with the stability of different crystalline forms being highly dependent on external conditions. The structure is primarily ionic, featuring K⁺ cations and a framework of [AlF₆]³⁻ octahedra. The bonding within these octahedra has significant covalent character. A combination of advanced experimental techniques, including in-situ X-ray diffraction and Raman spectroscopy, coupled with theoretical DFT calculations, has been instrumental in elucidating the detailed structural features of KAlF₄. This in-depth understanding is crucial for the continued development and application of this important industrial material.

References

- 1. Ab initio structure determination of nanosized θ-KAlF4 with edge-sharing AlF6 octahedra | Powder Diffraction | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Temperature Dependent Micro-Structure of KAlF4 from Solid to Molten States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of Potassium Tetrafluoroaluminate

This technical guide provides an in-depth overview of the key physical properties of potassium tetrafluoroaluminate (KAlF₄), specifically its density and solubility. This document is intended for researchers, scientists, and professionals in drug development and related fields who require precise and reliable data on this compound.

Core Physical Properties

This compound is an inorganic compound that exists as a white or light gray powder at room temperature. It is recognized for its thermal stability and is slightly soluble in water.[1]

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Temperature | Citation(s) |

| Density | 2.9 g/cm³ | 20°C | [1][2][3][4][5] |

| Solubility in Water | 2 g/L | Standard Temperature | [2][5] |

| 2.5 g/L | 20°C | [1][4] |

Experimental Protocols

While specific experimental protocols for the determination of the density and solubility of this compound are not extensively detailed in the available literature, standard methodologies for solids and sparingly soluble salts can be applied.

Density Determination

A common and accurate method for determining the density of a solid powder like this compound is gas pycnometry . This technique measures the volume of the solid material directly by displacing a known volume of an inert gas, such as helium. The density is then calculated by dividing the mass of the sample by the measured volume.

For molten salts, the Archimedean technique is a prevalent method.[6] This involves immersing a platinum sphere of known volume into the molten salt and measuring the buoyant force, from which the density of the melt can be calculated.[6]

Solubility Determination

The solubility of a sparingly soluble salt like this compound in water can be determined by the equilibrium solubility method . A supersaturated solution is prepared by adding an excess of the solid to water and agitating it at a constant temperature until equilibrium is reached. The solution is then filtered to remove the undissolved solid, and the concentration of the dissolved solute in the filtrate is determined using analytical techniques such as ion chromatography or inductively coupled plasma mass spectrometry (ICP-MS) to quantify the potassium or aluminum ions.

Synthesis Workflow

The industrial production of this compound often involves the reaction of an aluminum source with a potassium source in the presence of hydrofluoric acid. One common pathway is the reaction of alumina (B75360) trihydrate with potassium hydroxide (B78521) and hydrofluoric acid.

Caption: A simplified workflow for the synthesis of this compound.

References

- 1. Potassium fluoroaluminate CAS#: 14484-69-6 [m.chemicalbook.com]

- 2. US5242669A - High purity this compound and method of making same - Google Patents [patents.google.com]

- 3. haihangchem.com [haihangchem.com]

- 4. US5318764A - Processes of producing potassium fluoroaluminates - Google Patents [patents.google.com]

- 5. Potassium aluminium fluoride - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

A Comprehensive Technical Guide to Potassium Aluminum Fluoride (KAlF₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Potassium Aluminum Fluoride (B91410) (KAlF₄), covering its chemical properties, synthesis protocols, and primary applications. The information is intended for a scientific audience, with a focus on clear data presentation and detailed methodologies.

Chemical Identity and Synonyms

Potassium Aluminum Fluoride, with the chemical formula KAlF₄, is an inorganic compound.[1][2][3][4][5] It is also known by several synonyms, which are often used interchangeably in scientific and industrial literature.

Common Synonyms:

Physicochemical Properties

KAlF₄ is a white, odorless crystalline solid or powder.[1][9] It is stable under normal conditions but may be moisture sensitive and is incompatible with strong oxidizing agents.[6][8][9] Contact with acids can liberate toxic hydrogen fluoride gas.[8][9]

The key quantitative properties of Potassium Aluminum Fluoride are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | AlF₄K | [5][6][7][8] |

| Molecular Weight | 142.07 g/mol | [1][6] |

| Appearance | White or light gray powder/solid | [1][4][6] |

| Density | 2.9 g/cm³ | [1][2][3] |

| Melting Point | > 600 °C (1112 °F; 873 K) | [1][2][3] |

| Water Solubility | Approx. 2 g/L at 20 °C | [2][6][8] |

| Crystal System | Tetragonal (at room temperature) | [10] |

Experimental Protocols: Synthesis of KAlF₄

Several methods for the synthesis of Potassium Aluminum Fluoride have been documented, catering to different requirements for purity and scale. Below are detailed protocols for common laboratory and industrial synthesis routes.

Synthesis from Aluminum Hydroxide (B78521)